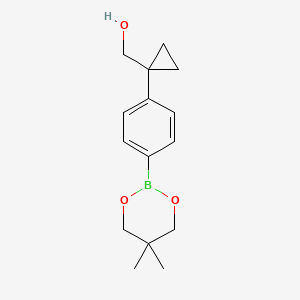

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid

Descripción general

Descripción

“(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid” is a chemical compound that is used as a reactant in the synthesis of PI3K inhibitors for cancer treatment and therapy . It is also known as 1H-Pyrazole-5-boronic acid .

Molecular Structure Analysis

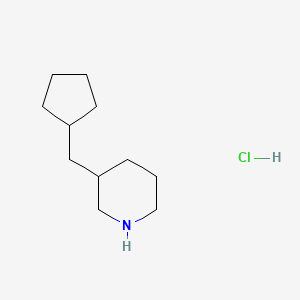

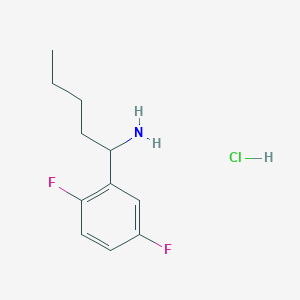

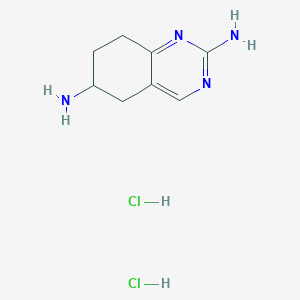

The molecular structure of “(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid” can be represented by the molecular formula C6H9BN2O2 . The molecular weight of this compound is 152.075714 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid” include a predicted boiling point of 354.3±15.0 °C, a predicted density of 1.16±0.1 g/cm3, and a predicted pKa of 3.44±0.12 .

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Couplings

This compound is a useful reagent for Suzuki-Miyaura cross-couplings . The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a base and a palladium catalyst .

Ruthenium-Catalyzed Asymmetric Hydrogenation

It is also used in Ruthenium-catalyzed asymmetric hydrogenation . This is a type of chemical reaction where an unsaturated compound is converted to a saturated compound using hydrogen in the presence of a ruthenium catalyst .

Preparation of Various Inhibitors

This compound is used as a reagent for preparing various inhibitors such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrsoflutathione reductase, CDC7, Acetyl-CoA carboxylase inhibitors . These inhibitors are used in the treatment of various diseases including cancer .

Antileishmanial Activities

Pyrazole-bearing compounds, like this one, are known for their potent antileishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type and can be treated with these compounds .

Antimalarial Activities

These compounds also have potent antimalarial activities . Malaria is a mosquito-borne infectious disease that affects humans and other animals, and these compounds can be used in the treatment of this disease .

Preparation of Antitumors and Radioprotectants

This compound is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants . These inhibitors can be used in the treatment of cancer and to protect against radiation .

Synthesis of Selective Cathepsin Inhibitors

It is also used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are protease enzymes that are involved in cellular protein turnover. Their inhibitors can be used in the treatment of diseases like cancer .

Propiedades

IUPAC Name |

(2-cyclopropylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c10-7(11)6-3-4-8-9(6)5-1-2-5/h3-5,10-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCJLPWLKMBILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-cyclopropyl-1H-pyrazol-5-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1458062.png)

![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)